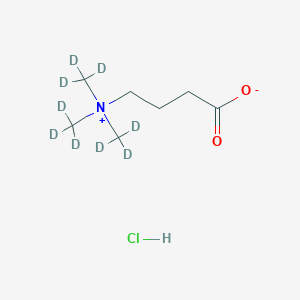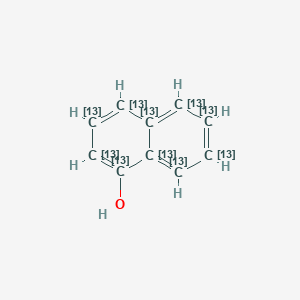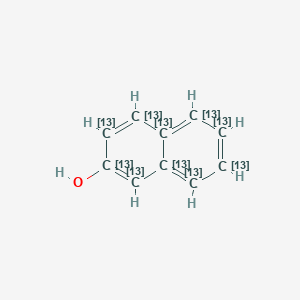
5-Aza-2'-deoxy-6-oxo Cytidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Aza-2’-deoxy-6-oxo Cytidine, also known as 6-Amino-3-(2-deoxy-β-D-erythro-pentofuranosyl)-1,3,5-triazine-2,4(1H,3H)-dione, is a synthetic nucleoside analog. It is a derivative of cytidine, where the carbon atom at the 5-position of the cytosine ring is replaced by a nitrogen atom. This compound is primarily known for its role as a DNA methyltransferase inhibitor, making it a significant agent in epigenetic therapy .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Aza-2’-deoxy-6-oxo Cytidine involves multiple steps, starting from the appropriate sugar and base precursors. One common method includes the reaction of 2-deoxy-D-ribose with 5-azacytosine under acidic conditions to form the nucleoside analog . The reaction typically requires careful control of temperature and pH to ensure high yield and purity.
Industrial Production Methods
Industrial production of 5-Aza-2’-deoxy-6-oxo Cytidine often involves large-scale synthesis using similar chemical routes but optimized for efficiency and cost-effectiveness. This includes the use of automated reactors and purification systems to handle the compound’s sensitivity to light and moisture.
Analyse Chemischer Reaktionen
Types of Reactions
5-Aza-2’-deoxy-6-oxo Cytidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups on the cytidine analog.
Substitution: Nucleophilic substitution reactions can introduce different substituents on the cytidine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like ammonia or amines. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent degradation .
Major Products
The major products formed from these reactions include various substituted cytidine analogs, which can have different biological activities and properties .
Wissenschaftliche Forschungsanwendungen
5-Aza-2’-deoxy-6-oxo Cytidine has a wide range of applications in scientific research:
Chemistry: It is used as a tool to study DNA methylation and demethylation processes.
Biology: The compound is employed in research on gene expression and epigenetic regulation.
Industry: The compound is used in the development of new therapeutic agents and in the study of cancer biology.
Wirkmechanismus
5-Aza-2’-deoxy-6-oxo Cytidine exerts its effects by incorporating into DNA during replication. Once incorporated, it inhibits DNA methyltransferase, leading to the demethylation of DNA. This demethylation can reactivate tumor suppressor genes that have been silenced by hypermethylation, thereby inhibiting cancer cell growth and inducing apoptosis .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Azacytidine: Another nucleoside analog with similar DNA methyltransferase inhibitory properties.
Decitabine: A deoxy derivative of 5-azacytidine, also used in the treatment of myelodysplastic syndromes and acute myeloid leukemia
Uniqueness
5-Aza-2’-deoxy-6-oxo Cytidine is unique due to its specific incorporation into DNA and its potent inhibitory effect on DNA methyltransferase. It is approximately ten times more potent than 5-azacytidine, making it a more effective agent in epigenetic therapy .
Eigenschaften
IUPAC Name |
6-amino-3-[(2R,4R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-1,3,5-triazine-2,4-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N4O5/c9-6-10-7(15)12(8(16)11-6)5-1-3(14)4(2-13)17-5/h3-5,13-14H,1-2H2,(H3,9,10,11,15,16)/t3-,4-,5-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCMNLQJDDNSSFQ-UOWFLXDJSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(OC1N2C(=O)NC(=NC2=O)N)CO)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@H](O[C@H]1N2C(=O)NC(=NC2=O)N)CO)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N4O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40747063 |
Source


|
| Record name | 6-Amino-3-(2-deoxy-beta-D-threo-pentofuranosyl)-1,3,5-triazine-2,4(1H,3H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40747063 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
106966-55-6 |
Source


|
| Record name | 6-Amino-3-(2-deoxy-beta-D-threo-pentofuranosyl)-1,3,5-triazine-2,4(1H,3H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40747063 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![[(2R,3S)-5-(4-amino-2-oxopyrimidin-1-yl)-3-benzoyloxy-4,4-difluorooxolan-2-yl]methyl benzoate](/img/structure/B1147390.png)
